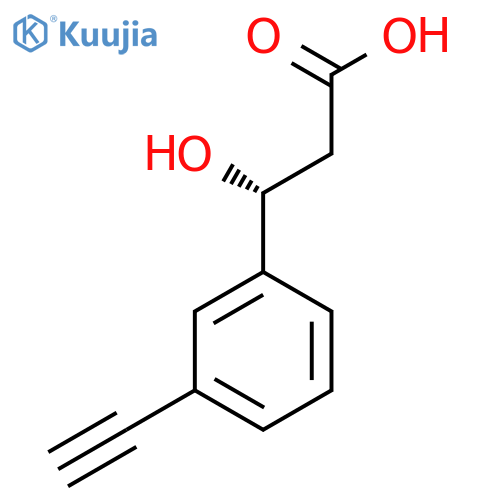

Cas no 2227754-99-4 ((3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid)

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid

- 2227754-99-4

- EN300-1768983

-

- インチ: 1S/C11H10O3/c1-2-8-4-3-5-9(6-8)10(12)7-11(13)14/h1,3-6,10,12H,7H2,(H,13,14)/t10-/m1/s1

- InChIKey: KUWKDNXYNDGGES-SNVBAGLBSA-N

- SMILES: O[C@H](CC(=O)O)C1C=CC=C(C#C)C=1

計算された属性

- 精确分子量: 190.062994177g/mol

- 同位素质量: 190.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 251

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 57.5Ų

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768983-2.5g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 2.5g |

$3809.0 | 2023-09-20 | ||

| Enamine | EN300-1768983-1g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 1g |

$1944.0 | 2023-09-20 | ||

| Enamine | EN300-1768983-0.25g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 0.25g |

$1789.0 | 2023-09-20 | ||

| Enamine | EN300-1768983-0.1g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 0.1g |

$1711.0 | 2023-09-20 | ||

| Enamine | EN300-1768983-0.05g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 0.05g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1768983-10g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 10g |

$8357.0 | 2023-09-20 | ||

| Enamine | EN300-1768983-1.0g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 1g |

$0.0 | 2023-05-23 | ||

| Enamine | EN300-1768983-0.5g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 0.5g |

$1866.0 | 2023-09-20 | ||

| Enamine | EN300-1768983-5g |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid |

2227754-99-4 | 5g |

$5635.0 | 2023-09-20 |

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid 関連文献

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

(3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acidに関する追加情報

Recent Advances in the Study of (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid (CAS: 2227754-99-4)

The compound (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid (CAS: 2227754-99-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique ethynylphenyl and hydroxypropanoic acid moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug development.

One of the most notable advancements in the study of this compound is its role as a chiral building block in the synthesis of complex pharmaceutical agents. Researchers have developed efficient stereoselective synthetic routes to produce (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid with high enantiomeric purity. These methods often involve asymmetric hydrogenation or enzymatic resolution, which are critical for ensuring the compound's efficacy in downstream applications.

Pharmacological studies have revealed that (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid exhibits significant bioactivity, particularly in modulating inflammatory pathways. In vitro and in vivo experiments have demonstrated its ability to inhibit key enzymes involved in the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Furthermore, its metabolic stability and favorable pharmacokinetic profile make it a promising candidate for further drug development.

Recent research has also explored the compound's application in targeted drug delivery systems. By leveraging its ethynyl group, scientists have successfully conjugated (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid to various drug carriers, enhancing the specificity and efficacy of therapeutic agents. This approach has shown particular promise in oncology, where targeted delivery is crucial for minimizing off-target effects and improving patient outcomes.

In addition to its therapeutic potential, (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid has been investigated for its role in chemical biology. Its unique structure allows it to serve as a probe for studying enzyme mechanisms and protein-ligand interactions. Recent studies have utilized this compound to elucidate the binding modes of various enzymes, providing valuable insights for the design of novel inhibitors.

Despite these advancements, challenges remain in the large-scale production and clinical translation of (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid. Current synthetic methods, while effective, often require optimization to meet industrial standards. Additionally, further preclinical and clinical studies are needed to fully assess its safety and efficacy in humans. Nevertheless, the compound's versatility and bioactivity make it a compelling subject for ongoing research.

In conclusion, (3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid (CAS: 2227754-99-4) represents a promising molecule in the fields of chemical biology and pharmaceutical research. Its unique structural features, combined with its diverse therapeutic and biochemical applications, underscore its potential as a key player in future drug development. Continued research and innovation will be essential to unlocking its full potential and addressing the remaining challenges in its development.

2227754-99-4 ((3R)-3-(3-ethynylphenyl)-3-hydroxypropanoic acid) Related Products

- 1806340-41-9(2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde)

- 898617-93-1(3-(2,5-dimethylphenyl)amino-6-(4-methoxyphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)

- 1797349-71-3((1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone)

- 40829-32-1(h-tyr-ile-oh)

- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)

- 1805246-25-6(5-Bromo-4-(difluoromethyl)-2-methoxypyridine-3-methanol)

- 2024300-94-3(methyl 2-sulfobutanoate)

- 2227718-73-0(rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)

- 1525881-10-0(2-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 19946-10-2(Methyl 2-(5-methylpyridin-2-yl)acetate)